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Compound of Interest

Compound Name: 5-Ethoxy-6-methylpyridin-2-amine

Cat. No.: B1281601

An In-depth Technical Guide to the Physical Properties of 5-Ethoxy-6-methylpyridin-2-amine

Introduction

5-Ethoxy-6-methylpyridin-2-amine is a substituted aminopyridine derivative. Compounds
within this class are of significant interest to the pharmaceutical and agrochemical industries
due to their prevalence as scaffolds in biologically active molecules. A thorough understanding
of the fundamental physical and chemical properties of such an intermediate is a prerequisite
for its effective use in synthesis, process development, and drug design. The seemingly simple
parameters—melting point, solubility, and spectroscopic signatures—govern everything from
reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of 5-Ethoxy-6-
methylpyridin-2-amine (CAS Number: 73101-79-8). We will delve into its physicochemical
characteristics and spectroscopic profile, offering not just data, but the underlying scientific
context and field-proven methodologies for their validation. The information is curated for
researchers, medicinal chemists, and process scientists who require a robust and reliable data
set for this compound.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to confirm its structure and basic
molecular properties. The arrangement of functional groups—an ethoxy group, a methyl group,
and a primary amine on a pyridine core—dictates the entirety of its physical behavior.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical
compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight. For 5-Ethoxy-6-
methylpyridin-2-amine, high-resolution mass spectrometry (HRMS) would confirm the
elemental composition (CsH12N20). The predicted collision cross-section (CCS) values provide
information about the ion's three-dimensional shape in the gas phase, a parameter gaining
importance in advanced analytical chemistry.
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Adduct m/z (mass-to-charge ratio)  Predicted CCS (A2
[M+H]* 153.10224 131.1
[M+Na]* 175.08418 140.0
[M]* 152.09441 131.7

Table data sourced from
PubChemlLite.

[1]

Experimental Protocol:
Electrospray lonization Mass
Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for
observing the molecular ion.

e Acquisition (Positive lon Mode): Infuse the sample solution into the ESI source. Acquire the
mass spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated.
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).

o Data Analysis: The primary peak observed should correspond to the [M+H]* ion at m/z
153.1022. The high-resolution mass should be within 5 ppm of the theoretical value for
CsH13N20".

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.
As a primary aromatic amine, 5-Ethoxy-6-methylpyridin-2-amine will exhibit several
characteristic vibrational bands.

Predicted IR Absorption Bands:
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Wavenumber . . . .
( 1 Functional Group Vibration Type Expected Intensity
cm-
) ) Asymmetric & Medium (two bands)
3400-3250 Primary Amine (N-H) )
Symmetric Stretch [2]
Stretch (from methyl _
2980-2850 Alkyl (C-H) Medium-Strong
and ethoxy groups)
1650-1580 Primary Amine (N-H) Bend (Scissoring) Medium-Strong [2]
Aromatic Ring )
~1600 Stretch Medium-Strong
(C=C/C=N)
1335-1250 Aromatic Amine (C-N)  Stretch Strong [2]
1250-1020 Ether (Ar-O-C) Asymmetric Stretch Strong

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: An FT-IR spectrometer, commonly equipped with an Attenuated Total

Reflectance (ATR) accessory, is standard. ATR is preferred for solid samples as it requires

minimal to no sample preparation.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Background Scan: Perform a background scan with the clean, empty ATR crystal to record

the spectrum of the ambient environment (e.g., COz, H20 vapor). This will be automatically

subtracted from the sample spectrum.

o Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

achieve a high signal-to-noise ratio.

o Data Analysis: Process the resulting spectrum to identify the key absorption bands and

compare them with the predicted values to confirm the presence of the primary amine, ether,

and aromatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides the most detailed information about the molecular structure,

revealing the chemical environment and connectivity of every proton and carbon atom.

Predicted *H NMR Spectrum (in CDCls):

Chemical Shift
(3, ppm)

Multiplicity

Integration

Assignment

Rationale

~7.0-7.2

1H

H-3 (Aromatic)

Aromatic proton
ortho to the
ethoxy group.

~6.2-6.4

1H

H-4 (Aromatic)

Aromatic proton
meta to the

ethoxy group.

~4.5-5.0

brs

2H

-NH2

Amine protons;
often broad and
may exchange

with D20.

~4.0-4.2

2H

-OCH2CHs

Methylene
protons of the
ethoxy group,
split by the
adjacent methyl

group.

~2.3-2.5

3H

Ar-CHs

Methyl protons
on the pyridine
ring; singlet as
there are no

adjacent protons.

~1.3-1.5

3H

-OCH2CHs

Methyl protons of
the ethoxy group,
split by the
adjacent

methylene group.
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Predicted 3C NMR Spectrum (in CDCIs):

Chemical Shift (6, ppm) Assignment
~155-160 C-2,C-6
~150-155 C-5
~135-140 C-3
~105-110 C-4

~60-65 -OCH2CHs
~20-25 Ar-CHs
~14-16 -OCH2CHs

Experimental Protocol: 1H and 3C NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (& 0.00
ppm). [3]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is
required for good spectral resolution. [3]3. *H NMR Acquisition: Acquire a standard one-
dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure accurate integration.
[3]4. 3C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A greater number of
scans is necessary due to the low natural abundance of the 13C isotope.

o Data Processing and Analysis: Apply Fourier transformation to the raw data. Phase and
baseline correct the spectra. Reference the spectra to TMS. Integrate the 'H signals and
analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
confirm the molecular structure.

Conclusion

The physical properties of 5-Ethoxy-6-methylpyridin-2-amine define its chemical personality
and provide the essential parameters for its application in research and development. This
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guide has consolidated both experimental and predicted data to offer a holistic view of the
compound. The melting point and spectroscopic data serve as reliable benchmarks for identity
and purity, while the predicted pKa and other physicochemical values are critical for anticipating
its behavior in both chemical and biological systems. The provided protocols represent robust,
standard methodologies that form the basis of modern chemical characterization, ensuring that
scientists can confidently validate and utilize this compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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